2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16290654
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN5OS |
|---|---|
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H16BrN5OS/c1-11-9-13(18)7-8-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) |
| Standard InChI Key | QJVXYLNOOASUNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide typically follows a multi-step protocol common to 1,2,4-triazole derivatives. As outlined in analogous compounds, the process begins with the cyclization of thiosemicarbazide precursors to form the triazole ring, followed by sulfanyl-acetamide functionalization. A representative route involves:
-
Triazole Formation: Condensation of phenylhydrazine with thiourea derivatives under basic conditions yields the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.
-
Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol with chloroacetamide derivatives in the presence of a base (e.g., KCO) facilitates thioether bond formation.
-
Bromination and Methylation: Subsequent bromination at the para position of the phenyl ring and methylation at the ortho position finalize the structure.
Key challenges include optimizing reaction yields and minimizing byproducts during the sulfanyl coupling step, which often requires precise temperature control and inert atmospheres.
Structural Characterization
Spectroscopic and chromatographic methods confirm the compound’s identity and purity:
-
NMR Spectroscopy: -NMR reveals distinct signals for the acetamide methylene group ( 3.8–4.1 ppm), aromatic protons ( 7.2–7.8 ppm), and the triazole NH group ( 5.2 ppm).
-
IR Spectroscopy: Stretching vibrations at 1650 cm (C=O), 1250 cm (C-N), and 650 cm (C-S) validate functional groups.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 418.3 ([M+H]), consistent with the molecular formula.
Table 1: Key Spectroscopic Data
| Technique | Observed Signals | Assignment |
|---|---|---|
| -NMR | 3.8–4.1 (s, 2H) | CH (acetamide) |
| 7.2–7.8 (m, 9H) | Aromatic protons | |
| IR | 1650 cm | Acetamide C=O stretch |
| ESI-MS | m/z 418.3 | [M+H] |
Biological Activity and Mechanistic Insights
Anticancer Activity
Acetamide-containing triazoles demonstrate cytotoxicity via interference with DNA replication or protein synthesis. A structurally related compound, 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone, inhibits MCF-7 breast cancer cells (IC: 12 µM) by inducing apoptosis. Molecular docking studies suggest that the sulfanyl-acetamide moiety in the target compound may bind to tubulin or topoisomerase II, warranting further validation.
Table 2: Comparative Anticancer Activity of Triazole Analogs
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Target Compound (Predicted) | MCF-7 | N/A | Tubulin binding |
| 2-((4,5-Diphenyl-4H-triazol-3-yl)thio)... | MCF-7 | 12 | Apoptosis induction |
| 5-{((4-Phenyl-5-pyridin-4-yl-4H-triazol... | A549 | 18 | ROS generation |
Enzyme Inhibition
The 1,2,4-triazole scaffold is a privileged structure in enzyme inhibitor design. Derivatives like N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibit α-glucosidase (IC: 0.8 µM) and acetylcholinesterase (IC: 1.2 µM), suggesting potential for treating diabetes and Alzheimer’s disease. The target compound’s amino group may facilitate hydrogen bonding with catalytic residues, though experimental confirmation is needed.
Pharmacological Considerations
ADMET Profiling
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models indicate moderate oral bioavailability (F: 45%) due to the compound’s molecular weight (>400 Da) and moderate lipophilicity (LogP: 2.8). Metabolism is anticipated to involve hepatic cytochrome P450-mediated oxidation of the phenyl rings, followed by glucuronidation. Toxicity risks include potential hepatotoxicity from brominated metabolites, necessitating in vivo safety studies.
Molecular Docking Insights
Docking simulations against SARS-CoV-2 main protease (3CL) reveal a binding affinity of -8.2 kcal/mol, with the sulfanyl group forming a critical hydrogen bond with Gly143. While preliminary, these results align with studies on triazole-based antivirals like CHEMBL1229259, which inhibit viral proteases via similar interactions .
Table 3: Predicted Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| SARS-CoV-2 3CL | -8.2 | H-bond with Gly143 |
| Tubulin | -7.9 | Hydrophobic packing |
Future Research Directions
Structural Optimization
-
Halogen Substitution: Replacing bromine with fluorine may improve metabolic stability.
-
Heterocyclic Hybrids: Incorporating pyridine or piperazine rings could enhance solubility and target selectivity.
Therapeutic Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume